molecular formula C24H16N2O2 B416351 6-Phenylbenzo[a]phenazin-5-yl acetate CAS No. 300805-19-0

6-Phenylbenzo[a]phenazin-5-yl acetate

Cat. No.: B416351
CAS No.: 300805-19-0
M. Wt: 364.4g/mol
InChI Key: OUVCHRSLUIASEL-UHFFFAOYSA-N
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Description

6-Phenylbenzo[a]phenazin-5-yl acetate is a synthetic derivative of benzo[a]phenazine, a nitrogen-containing heterocycle. The compound features a phenyl group at position 6 and an acetate ester at position 5 (replacing the hydroxyl group in its parent structure, 6-phenylbenzo[a]phenazin-5-ol). Its molecular formula is C₂₅H₁₈N₂O₃, with a molecular weight of 394.42 g/mol. Phenazine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

CAS No.

300805-19-0

Molecular Formula

C24H16N2O2

Molecular Weight

364.4g/mol

IUPAC Name

(6-phenylbenzo[a]phenazin-5-yl) acetate

InChI

InChI=1S/C24H16N2O2/c1-15(27)28-24-18-12-6-5-11-17(18)22-23(21(24)16-9-3-2-4-10-16)26-20-14-8-7-13-19(20)25-22/h2-14H,1H3

InChI Key

OUVCHRSLUIASEL-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=CC=C5

Canonical SMILES

CC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=CC=C5

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a phenazine core, which is known for its biological activity. The unique arrangement of nitrogen and carbon atoms in the phenazine ring contributes to its chemical reactivity and potential pharmacological properties.

Antimicrobial Applications

Phenazine derivatives, including 6-Phenylbenzo[a]phenazin-5-yl acetate, have demonstrated significant antimicrobial activity. Recent studies highlight their effectiveness against various bacterial strains:

  • Mechanism of Action : The antimicrobial effect is primarily attributed to the inhibition of bacterial DNA gyrase and pyruvate kinase, crucial enzymes for bacterial survival. This mechanism has been observed in several related phenazine compounds, suggesting a common pathway for their antibacterial action .
  • Case Studies :
    • A study evaluated the antibacterial efficacy of various phenazine derivatives, showing that compounds with similar structures exhibited high activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 5 µM .
    • Another investigation reported that certain benzo[a]phenazine derivatives demonstrated not only antibacterial but also antifungal properties, indicating their potential as broad-spectrum antimicrobial agents .

Anticancer Applications

The anticancer potential of this compound has been a focal point in recent research:

  • Inhibition of Cancer Cell Proliferation : Compounds within the phenazine family have shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives have been tested against breast cancer cells, with some exhibiting IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil .
  • Mechanistic Insights : The anticancer activity is often linked to the induction of apoptosis and disruption of cell cycle progression in cancer cells. Research suggests that these compounds may interact with specific cellular pathways involved in tumor growth and metastasis .

Photodynamic Therapy

Another notable application is in photodynamic therapy (PDT), where phenazine derivatives serve as photosensitizers:

  • Mechanism : Upon light activation, these compounds generate reactive oxygen species (ROS) that can induce cell death in targeted tissues, particularly cancerous cells. This dual approach enhances the selectivity and efficacy of cancer treatment while minimizing damage to surrounding healthy tissues .

Sensor Applications

This compound and its derivatives have also been explored for use in sensor technology:

  • Fluorescent Properties : The compound exhibits fluorescence characteristics that make it suitable for use as a sensor for detecting specific ions or biomolecules. Its ability to change fluorescence intensity based on environmental conditions can be leveraged in biosensing applications .

Summary Table: Applications of this compound

Application TypeObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus, E. coli
AnticancerInhibits proliferation of various cancer cell lines
Photodynamic TherapyInduces cell death via ROS generation
Sensor TechnologyFluorescent properties for ion detection

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 6-phenylbenzo[a]phenazin-5-yl acetate with three analogs:

Compound Name Substituent (Position 6) Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Solubility Stability
6-Phenylbenzo[a]phenazin-5-ol Phenyl -OH C₂₃H₁₆N₂O₂ 352.39 Low (polar solvents) Moderate (prone to oxidation)
This compound Phenyl -OAc (acetate) C₂₅H₁₈N₂O₃ 394.42 Moderate (organic solvents) High (ester group resists oxidation)
6-(4-Methoxyphenyl)benzo[a]phenazin-5-ol 4-Methoxyphenyl -OH C₂₃H₁₆N₂O₃ 368.39 Low Moderate
6-Phenylbenzo[a]phenazin-5-sulfonic acid Phenyl -SO₃H C₂₂H₁₅N₂O₃S 411.43 High (aqueous) High (ionic stability)

Key Observations :

  • Lipophilicity : The acetate derivative exhibits higher lipophilicity than the hydroxylated analog, favoring penetration into lipid-rich environments (e.g., bacterial membranes) .
  • Stability : Ester groups (e.g., acetate) confer greater oxidative stability compared to hydroxyl groups, which are susceptible to degradation .
  • Solubility : Sulfonic acid derivatives (e.g., 6-phenylbenzo[a]phenazin-5-sulfonic acid) show enhanced aqueous solubility due to their ionic nature, making them suitable for pharmaceutical formulations .

Preparation Methods

Acetic Anhydride-Mediated Esterification

In a representative procedure, benzo[a]phenazin-5-ol (1.0 mmol) is dissolved in anhydrous pyridine, and acetic anhydride (2.5 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 4–6 hours, followed by quenching with ice-water. The precipitate is filtered and purified via column chromatography (silica gel, hexane/ethyl acetate = 7:3) to yield this compound as a yellow solid.

Optimization Notes

  • Catalyst: Pyridine or 4-dimethylaminopyridine (DMAP) enhances reaction efficiency.

  • Solvent: Dichloromethane or tetrahydrofuran (THF) alternatives reduce side reactions.

  • Yield: 80–90% under optimized conditions [6

Q & A

Q. What are the key considerations when designing a synthesis protocol for 6-Phenylbenzo[a]phenazin-5-yl acetate?

Methodological Answer: Synthesis protocols should prioritize regioselectivity and yield optimization. Classical methods involve cycloaddition reactions (e.g., azidoacetyl chloride with thiazoline carboxylates) followed by catalytic hydrogenation and acetylation steps. Green approaches, such as microwave-assisted synthesis or solvent-free conditions, can reduce reaction times and environmental impact. Heterogeneous catalysts (e.g., zeolites) improve recyclability, while spectroscopic monitoring ensures intermediate stability .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves substituent positioning on the phenazine core. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides absolute configuration validation, while HPLC-PDA ensures purity (>95%). Cross-validation with computational spectral simulations (DFT) enhances accuracy .

Q. How does the choice of solvent and catalyst impact the acetylation of benzo[a]phenazin-5-ol derivatives?

Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group, while Lewis acids (e.g., ZnCl₂) catalyze acetylation. Kinetic studies show that excess acetyl chloride in dichloromethane at 0–5°C minimizes diacetylated byproducts. Monitoring via TLC (ethyl acetate/hexane, 3:7) ensures reaction progression .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound derivatives?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in cycloaddition steps. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, while machine learning models trained on experimental datasets narrow optimal conditions (e.g., temperature, stoichiometry). Feedback loops integrating experimental results refine computational predictions .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions arise from tautomerism or dynamic conformational changes. Multi-technique validation is critical: NOESY NMR identifies spatial proximities, while variable-temperature NMR captures dynamic behavior. Single-crystal X-ray diffraction resolves ambiguities, complemented by IR spectroscopy to confirm functional groups. Discrepancies are further addressed via synthetic controls (e.g., isotopically labeled analogs) .

Q. What strategies mitigate byproduct formation during the catalytic reduction of azido intermediates in phenazine synthesis?

Methodological Answer: Byproducts like over-reduced amines form due to excessive H₂ exposure. Controlled hydrogenation (1–3 atm H₂, Pd/C catalyst) with in situ FTIR monitoring prevents over-reduction. Alternative reducing agents (e.g., NaBH₄/CuCl₂) selectively target azides. Post-reduction quenching with acetic anhydride stabilizes intermediates for subsequent acetylation .

Q. How are structure-activity relationships (SARs) evaluated for this compound in pharmacological studies?

Methodological Answer: SAR studies involve systematic substitution at the phenyl (C6) and acetate (C5) positions. In vitro assays (e.g., enzyme inhibition, cytotoxicity) quantify bioactivity, while molecular docking (AutoDock) predicts binding affinities to targets like DNA topoisomerases. Comparative pharmacokinetic profiling (e.g., LogP, metabolic stability) identifies lead candidates .

Q. What role do supramolecular interactions play in the crystallization of this compound?

Methodological Answer: π-π stacking between phenazine cores and CH-π interactions with phenyl groups drive crystal packing. Solvent polarity (e.g., ethanol vs. acetonitrile) modulates nucleation kinetics. Crystal engineering approaches (e.g., co-crystallization with carboxylic acids) enhance lattice stability, as validated by Hirshfeld surface analysis .

Q. How do researchers validate the purity of this compound in batch-to-batch reproducibility?

Methodological Answer: Orthogonal methods include:

  • HPLC-UV/Vis (C18 column, acetonitrile/water gradient) with spiked standards.
  • DSC/TGA to detect polymorphic impurities.
  • ¹H NMR integration ratios for residual solvents. Statistical process control (SPC) charts track variability in retention times and melting points .

Q. What interdisciplinary approaches integrate this compound into materials science research?

Methodological Answer: The compound’s planar structure and redox activity enable applications in organic electronics. Cyclic voltammetry (CH Instruments) measures HOMO/LUMO levels for OLED design. Self-assembly on Au(111) surfaces (STM imaging) studies monolayer conductivity. Collaboration with chemical engineers optimizes thin-film deposition via spin-coating or Langmuir-Blodgett techniques .

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